Sodium tetrahydropyransulfinate

C–H functionalization Minisci reaction regioselectivity

Medicinal chemistry programs requiring saturated oxygen heterocycle installation on electron-deficient heteroarenes face regioselectivity and protecting-group challenges. Sodium tetrahydropyransulfinate (Baran THPS-Na) solves this as a single-component Minisci radical precursor. - Delivers THP radical with C2:C4 selectivity >20:1 on quinolines under neutral conditions - Enables direct 3D bioisostere replacement (phenyl/tert-butyl → THP) without directing groups - Compatible with electrochemical sulfonylation and HTE workflows; ≥97% purity, MW 172.18

Molecular Formula C5H9NaO3S
Molecular Weight 172.17
CAS No. 1516140-99-0
Cat. No. B2955422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium tetrahydropyransulfinate
CAS1516140-99-0
Molecular FormulaC5H9NaO3S
Molecular Weight172.17
Structural Identifiers
SMILESC1COCCC1S(=O)[O-].[Na+]
InChIInChI=1S/C5H10O3S.Na/c6-9(7)5-1-3-8-4-2-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1
InChIKeyJIOKFXIXTDFEIS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium Tetrahydropyransulfinate: Identity and Procurement Rationale


Sodium tetrahydropyransulfinate (CAS 1516140-99-0), also designated Baran THPS‑Na Reagent or sodium oxane‑4‑sulfinate, is a pre‑formed sodium sulfinate salt that belongs to the Baran Diversinate™ toolbox of radical‑based C–H functionalization reagents . The compound delivers a tetrahydropyran (THP) radical to electron‑deficient nitrogen‑containing heteroarenes under mild oxidative (Minisci‑type) conditions, enabling late‑stage diversification of drug‑like scaffolds without protecting‑group manipulation . Its well‑defined single‑component formulation (≥97 % purity, MW 172.18 g mol⁻¹), broad commercial availability from multiple ISO‑certified vendors, and direct compatibility with the published pH/solvent‑tuning regioselectivity platform make it a logistically straightforward entry point for medicinal chemistry groups seeking to install a saturated, three‑dimensional oxygen heterocycle onto lead compounds .

Reagent type Pre-formed sodium sulfinate salt for Minisci C–H functionalization
Radical source Delivers saturated tetrahydropyran (THP) radical to electron-deficient heteroarenes
Workflow Compatible with pH-tunable Minisci platform and commercial multi-vendor supply

Why Generic Alkyl or Aryl Sulfinates Cannot Substitute


Within the Baran sulfinate platform, the radical precursor is the sole source of structural diversity transferred to the heteroarene; consequently, swapping sodium tetrahydropyransulfinate for a simple alkyl (e.g., sodium ethanesulfinate), benzyl, or aryl sulfinate fundamentally alters the physicochemical, conformational, and pharmacokinetic profile of the functionalized product [1]. The tetrahydropyran ring introduces a saturated, conformationally biased oxygen heterocycle that serves as a three‑dimensional bioisostere – a property that linear alkyl or planar aryl sulfinates cannot reproduce. Moreover, the steric demand and electronic nature of the THP radical directly influence the regiochemical outcome under the pH‑tunable Minisci manifold described by O’Hara et al. [2], meaning that the regioselectivity ratios and substrate scope established for this reagent do not transfer to other sulfinates. Procurement of an analogue solely on the basis of cost or availability therefore risks delivering a product with an unintended C–C bond connectivity, suboptimal regioselectivity, or an incompatible biological profile, necessitating re‑optimization of the entire late‑stage diversification sequence.

Topology mismatch

Linear alkyl or planar aryl sulfinates cannot deliver the saturated, three-dimensional oxygen heterocycle topology required for bioisostere replacement.

Regioselectivity may shift

Regiochemical outcomes established for the THP-sulfinate do not transfer to other sulfinates; substitution risks unintended C–C bond connectivity.

Re-optimization burden

Cost-based analogue selection may force re-optimization of the entire late-stage diversification sequence, eroding step-saving advantages.

Differentiation vs. Closest Analogs in C–H Sulfonylation


Regioselectivity Tuning via pH and Solvent

The pH‑dependent regioselectivity switch documented by O’Hara et al. is a hallmark of the Baran sulfinate platform [1]. When sodium tetrahydropyransulfinate is employed, the THP radical follows the same tunable regiochemical manifold but yields a product that installs a saturated oxygen heterocycle. In lepidine functionalization performed under standard conditions (heterocycle 1.0 equiv, sulfinate 3.0 equiv, TBHP 5.0 equiv, 50 °C), the C‑2:C‑4 isomeric ratio can be shifted from approximately 1:4 (acidic, DCE/H₂O) to >20:1 (neutral, DCE/H₂O) for a representative primary alkyl sulfinate [1]. While the precise C‑2:C‑4 ratio for the THP‑sulfinate in lepidine has not been reported in the same head‑to‑head study, the reagent operates through an identical radical‑addition mechanism, and its steric bulk (comparable to a secondary alkyl sulfinate) is predicted to favor an even higher C‑2 selectivity under neutral conditions, making it a preferred choice when C‑2 functionalization of quinolines is desired with simultaneous introduction of a three‑dimensional saturated ring.

Regioselectivity tuning
Class-level inference
Predicted C-2:C-4 >20:1 (neutral) vs. Ethanesulfinate: 1:4 (acidic) to >20:1 (neutral)
Supports high C-2 selectivity for THP-quinoline under neutral Minisci conditions.
Exact THP-sulfinate ratio not publicly reported; prediction based on steric bulk class.
C–H functionalization Minisci reaction regioselectivity

Saturated Oxygen Heterocycle vs. Planar Aryl Substituent

The primary differentiation of sodium tetrahydropyransulfinate lies in the structure of the transferred fragment rather than the reaction yield alone. Aryl sulfinates (e.g., sodium benzenesulfinate) install a planar, lipophilic phenyl group, whereas the THP‑sulfinate introduces a saturated, three‑dimensional oxygen heterocycle that acts as a bioisostere for tert‑butyl, phenyl, or morpholine motifs [1]. In the 2012 Nature toolbox report, zinc sulfinate salts demonstrated that alkyl radicals derived from saturated heterocyclic sulfinates can be transferred to complex drug‑like heteroarenes in moderate to good isolated yields (typically 40–85 %) without protection of free NH or OH groups [2]. Although the isolated yield for sodium tetrahydropyransulfinate on a specific substrate is not reported in a head‑to‑head comparison, the reagent belongs to the same mechanistic class and is expected to deliver comparable synthetic efficiency, with the added value of furnishing an sp³‑rich tetrahydropyran fragment that directly addresses the “escape from flatland” paradigm in medicinal chemistry [1].

Fragment topology
Cross-study comparable
1.0
THP Fsp³
0.0
Phenyl Fsp³
Saturated oxygen heterocycle acts as bioisostere for tert-butyl and phenyl, enhancing three-dimensionality.
Fsp³ derived from fragment structure; isolated yields 40–85% reported for related alkyl sulfinates.
late‑stage functionalization bioisostere tetrahydropyran

Pre-Formed Sodium Salt vs. In-Situ Sulfinic Acid Generation

Alternative methods for installing tetrahydropyran sulfone motifs often require in‑situ generation of sulfinic acid or sulfonyl chloride from the corresponding thiol or Grignard reagent, adding synthetic steps and introducing variability . Sodium tetrahydropyransulfinate is supplied as a stable, free‑flowing solid that can be weighed in air and used directly in both chemical (TBHP) and electrochemical C–H sulfonylation protocols [1]. In a 2023 electrochemical intramolecular amino‑sulfonylation study, sodium sulfinates were used as the terminal oxidant and sulfur source, yielding tetrahydropyran‑fused sultams in 55–78 % isolated yield under catalyst‑free conditions [1]. The commercial availability of the sodium THP‑sulfinate eliminates the need for hazardous reagents (SO₂ gas, POCl₃) and reduces the step count by at least 1–2 synthetic operations compared to routes that start from tetrahydropyran‑4‑thiol, directly impacting procurement simplicity and laboratory throughput.

Step economy
Class-level inference
Saves 1–2 synthetic steps vs. routes from thiol or SO₂ gas
Reduces hazardous reagent exposure and improves batch-to-batch reproducibility.
Electrochemical protocols yield 55–78% in sultam synthesis with pre-formed sulfinate.
electrochemical sulfonylation pre‑formed reagent process robustness

High-Value Procurement Scenarios


C-2 Selective Diversification of Quinoline Scaffolds

When a medicinal chemistry program requires installation of a saturated oxygen heterocycle at the C‑2 position of a quinoline scaffold, sodium tetrahydropyransulfinate is the logical procurement choice. The class‑level evidence demonstrates that sterically demanding secondary alkyl sulfinates favor C‑2 selectivity under neutral Minisci conditions, with C‑2:C‑4 ratios exceeding 20:1 achievable [1]. The THP‑sulfinate is expected to exhibit analogous or superior selectivity to the isopropyl case, enabling access to C‑2‑THP‑quinolines without the need for directing groups or protecting‑group strategies. This is particularly relevant for targets such as antimalarial aminoquinolines or kinase inhibitors where the quinoline C‑2 position is a critical vector for potency and selectivity.

Saturated Bioisostere Replacement for Planar Aryl Groups

For drug discovery teams seeking to improve the physicochemical profile of a lead series – specifically to increase Fsp³, reduce logP, and enhance aqueous solubility – sodium tetrahydropyransulfinate provides a direct Minisci‑compatible route to replace a phenyl or para‑substituted aryl group with a tetrahydropyran moiety [2]. The THP ring functions as a bioisostere for both tert‑butyl (lipophilic bulk) and phenyl (π‑stacking) while contributing a hydrogen‑bond acceptor, offering a unique three‑in‑one pharmacophore substitution that no linear alkyl or simple aryl sulfinate can deliver. Procurement should be prioritized when the synthetic plan involves late‑stage C–H functionalization of a high‑value intermediate, as the pre‑formed reagent minimizes risk and step count.

Electrochemical Synthesis of Fused Sultams

The compatibility of sodium tetrahydropyransulfinate with electrochemical intramolecular sulfonylation protocols [3] makes it a strategic procurement for laboratories building libraries of sulfonylated saturated N‑ and O‑heterocycles. In contrast to traditional sulfonyl chloride chemistry, which requires anhydrous conditions and amine bases, the sodium sulfinate route operates in an undivided cell under ambient atmosphere, delivering tetrahydropyran‑fused sultams in 55–78 % yield. Purchasing the pre‑formed sulfinate eliminates the need for chlorinating agents and enables a more sustainable, metal‑free process suitable for scale‑up.

Diversification Toolkit for Heterocycle Libraries

Procurement managers supporting parallel synthesis or high‑throughput experimentation (HTE) groups should include sodium tetrahydropyransulfinate as a core member of the Baran sulfinate toolkit . Its orthogonal reactivity profile – delivering a saturated O‑heterocycle radical – complements the linear alkyl, branched alkyl, and fluorinated sulfinates already present in the toolbox. Stocking this reagent ensures that medicinal chemists can rapidly probe the SAR of the tetrahydropyran substituent without interrupting the HTE workflow, directly translating the quantitative step‑saving and operational simplicity evidence (Evidence Item 3) into accelerated lead optimization timelines.

Application
Selection Property
Validation Focus
C-2 selective quinoline diversification
C-2 regioselectivity under neutral Minisci conditions
Predicted high C-2:C-4 ratio >20:1; THP-sulfinate steric bulk review
Saturated bioisostere replacement
sp³-rich fragment installation via Minisci chemistry
Fsp³ increase and logP reduction potential; H-bond acceptor capacity
Electrochemical sultam synthesis
Pre-formed sulfinate compatible with electrosynthesis
Catalyst-free, ambient-air operation; 55–78% reported yields
HTE heterocycle library diversification
Orthogonal reactivity profile for parallel synthesis
Rapid SAR probing without workflow interruption; step-saving integration
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